molecular formula C24H25N3O5S B12199983 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B12199983
M. Wt: 467.5 g/mol
InChI Key: QYNPEQUSIKNTJB-UHFFFAOYSA-N
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Description

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiazole ring, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine. The final step involves coupling the thiazole and pyrrole intermediates under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction parameters, as well as employing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiazole ring or the carbonyl group in the pyrrole ring, leading to the formation of dihydro or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled temperatures.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro or fully reduced derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The compound’s potential biological activity, such as antimicrobial or anticancer properties, is of interest. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Medicine

Due to its structural complexity, the compound may exhibit pharmacological properties that could be harnessed for drug development. Studies may focus on its efficacy and safety in treating specific diseases.

Industry

In materials science, the compound could be used in the development of novel materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials could lead to new applications in electronics or photonics.

Mechanism of Action

The mechanism by which 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one exerts its effects depends on its specific application. For instance, in a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and methoxy groups could play a role in binding to molecular targets, while the amino group may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol

Uniqueness

Compared to these similar compounds, 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one stands out due to its combination of a thiazole ring and a pyrrole ring, along with multiple methoxy groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H25N3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[(3,4,5-trimethoxyphenyl)methyl]-2H-pyrrol-3-ol

InChI

InChI=1S/C24H25N3O5S/c1-29-16-7-5-15(6-8-16)17-13-33-24(26-17)21-18(28)12-27(23(21)25)11-14-9-19(30-2)22(32-4)20(10-14)31-3/h5-10,13,25,28H,11-12H2,1-4H3

InChI Key

QYNPEQUSIKNTJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CC4=CC(=C(C(=C4)OC)OC)OC)O

Origin of Product

United States

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